3-[2-Fluoro-5-methyl-4-(trifluoromethyl)phenyl]propionic acid
Overview
Description
3-[2-Fluoro-5-methyl-4-(trifluoromethyl)phenyl]propionic acid is a useful research chemical . It is used in the laboratory for various applications .
Synthesis Analysis
The synthesis of this compound and its derivatives involves several steps. For example, the intermediate 3f was formed by a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl and gave intermediate 3g .Molecular Structure Analysis
The molecular formula of this compound is C11H10F4O2 . The molecular weight is 250.19 g/mol .Chemical Reactions Analysis
In the field of agrochemicals and pharmaceuticals, trifluoromethylpyridine (TFMP) derivatives, which include this compound, are used in various chemical reactions. For example, in the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated .Scientific Research Applications
Synthesis and Modification in Chemical Research
- Research by Sokolov and Aksinenko (2012) explored the modification of biologically active amides and amines with fluorine-containing heterocycles, highlighting the potential of fluorine-containing compounds like 3-[2-Fluoro-5-methyl-4-(trifluoromethyl)phenyl]propionic acid in synthesizing novel chemical structures (Sokolov & Aksinenko, 2012).
Pathways for Synthesizing Fluorinated Compounds
- Goj and Haufe (2006) demonstrated new synthetic routes to 2-Fluoro-2-phenylalkanoic acids, suggesting methods that could be relevant to synthesizing related fluorinated compounds (Goj & Haufe, 2006).
High-Performance Materials
- Huang et al. (2007) synthesized novel arylene ether polymers with 2-trifluoromethyl activation, demonstrating the application of fluorinated compounds in creating materials with high thermal stability and solubility in organic solvents (Huang et al., 2007).
Enzymatic Synthesis
- Terao et al. (2003) described the enzymatic synthesis of α-Methyl-α-(2-fluoro-4-biphenylyl)propionic acid (flurbiprofen), which indicates the potential of using enzymes in the synthesis of similar fluorinated compounds (Terao et al., 2003).
Synthesis of Novel Polyimides
- Yin et al. (2005) synthesized new fluorine-containing polyimides, which illustrates the use of fluorinated compounds in advanced polymer synthesis with excellent thermal stability and mechanical properties (Yin et al., 2005).
Radiopharmaceutical Applications
- Luo et al. (2019) automated the synthesis of a PET radiopharmaceutical for imaging sphingosine-1 phosphate receptor 1, using a fluorinated compound, showcasing its application in medical imaging technology (Luo et al., 2019).
Mechanism of Action
Target of Action
Compounds like “3-[2-Fluoro-5-methyl-4-(trifluoromethyl)phenyl]propionic acid” often target specific enzymes or receptors in the body. The specific target depends on the structure of the compound and its chemical properties .
Mode of Action
Once the compound binds to its target, it can inhibit or activate the function of the target. This can lead to changes in cellular processes .
Biochemical Pathways
The compound’s interaction with its target can affect various biochemical pathways. For example, it might inhibit a pathway, leading to decreased production of a certain molecule, or it might activate a pathway, leading to increased production .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound will affect its bioavailability. Factors such as how well it is absorbed in the gut, how it is distributed in the body, how it is metabolized, and how it is excreted all play a role .
Result of Action
The result of the compound’s action will depend on its mode of action and the biochemical pathways it affects. This could range from changes in cellular function to changes in the whole organism .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[2-fluoro-5-methyl-4-(trifluoromethyl)phenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F4O2/c1-6-4-7(2-3-10(16)17)9(12)5-8(6)11(13,14)15/h4-5H,2-3H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGHBPAJUBOZLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(F)(F)F)F)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501183096 | |
Record name | Benzenepropanoic acid, 2-fluoro-5-methyl-4-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501183096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1323966-25-1 | |
Record name | Benzenepropanoic acid, 2-fluoro-5-methyl-4-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1323966-25-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenepropanoic acid, 2-fluoro-5-methyl-4-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501183096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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